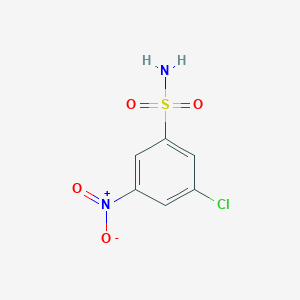
as-Triazine, 5-(2,4-difluorophenyl)-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
as-Triazine, 5-(2,4-difluorophenyl)-3-methoxy-: is a derivative of triazine, a six-membered aromatic heterocyclic compound containing three nitrogen atoms Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Vorbereitungsmethoden
The synthesis of as-Triazine, 5-(2,4-difluorophenyl)-3-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluoroaniline and methoxy-substituted triazine precursors.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Synthetic Routes: Common synthetic routes include nucleophilic substitution reactions, where the methoxy group is introduced to the triazine ring, and coupling reactions to attach the 2,4-difluorophenyl group.
Industrial Production: Industrial production methods may involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
as-Triazine, 5-(2,4-difluorophenyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced triazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reaction conditions varying from room temperature to elevated temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of substituted triazine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
as-Triazine, 5-(2,4-difluorophenyl)-3-methoxy- has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: In medicine, it is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of as-Triazine, 5-(2,4-difluorophenyl)-3-methoxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
as-Triazine, 5-(2,4-difluorophenyl)-3-methoxy- can be compared with other similar compounds, such as:
5-(2,4-Difluorophenyl)-3-(methylthio)-as-Triazine: This compound has a similar structure but with a methylthio group instead of a methoxy group, leading to different chemical properties and applications.
2,4-Diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine: Another triazine derivative with different substituents, used in applications like dye-sensitized solar cells.
Cyanuric Chloride: A well-known triazine derivative used as a starting material for synthesizing various triazine compounds, including agrochemicals and pharmaceuticals.
Eigenschaften
CAS-Nummer |
69466-92-8 |
|---|---|
Molekularformel |
C10H7F2N3O |
Molekulargewicht |
223.18 g/mol |
IUPAC-Name |
5-(2,4-difluorophenyl)-3-methoxy-1,2,4-triazine |
InChI |
InChI=1S/C10H7F2N3O/c1-16-10-14-9(5-13-15-10)7-3-2-6(11)4-8(7)12/h2-5H,1H3 |
InChI-Schlüssel |
MPGHONIKSBJCLT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=CN=N1)C2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


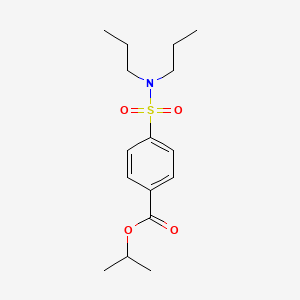
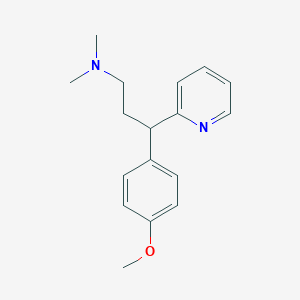
![1,1'-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene]](/img/structure/B15288336.png)

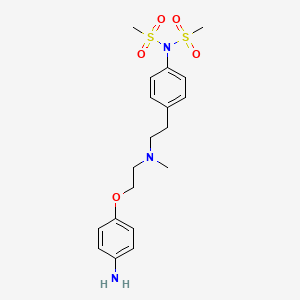
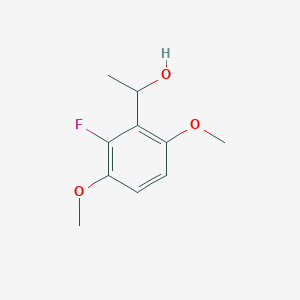
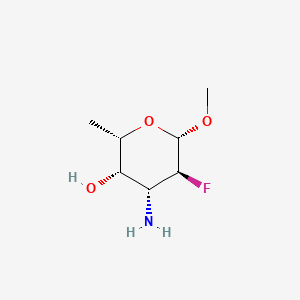
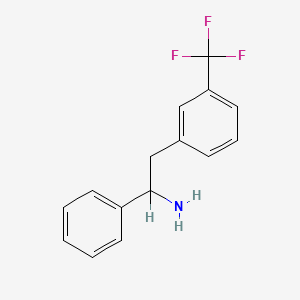
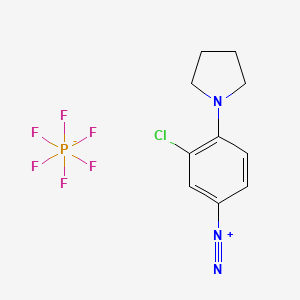
![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B15288398.png)
